molecular formula C13H14N2O3S B6415864 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% CAS No. 1262000-24-7

2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6415864
CAS RN: 1262000-24-7
M. Wt: 278.33 g/mol
InChI Key: OGGWCAJAGJBVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% (2-DMSHP) is an organic compound belonging to the class of pyridine derivatives. It is a white powder, with a melting point of about 145°C. 2-DMSHP is a widely used reagent in organic synthesis, and has been used in a variety of scientific research applications. In

Mechanism of Action

2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% acts as an electrophile in organic synthesis, reacting with nucleophiles such as amines and alcohols. The reaction of 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% with amines results in the formation of N-sulfonyl-2-aminopyridines, which are important intermediates in the synthesis of a variety of drugs. The reaction of 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% with alcohols results in the formation of 2-alkoxy-4-hydroxypyridines, which can be further modified to yield a variety of other organic compounds.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% has no known direct biochemical or physiological effects on humans or other organisms. However, the compounds synthesized using 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% may have direct biochemical or physiological effects. For example, N-sulfonyl-2-aminopyridines synthesized using 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% are important intermediates in the synthesis of a variety of drugs, such as antifungal agents, anti-inflammatory drugs, and antineoplastic agents.

Advantages and Limitations for Lab Experiments

2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% has several advantages and limitations for laboratory experiments. One advantage is its low cost and availability. 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% is widely available and relatively inexpensive, making it an attractive option for laboratory experiments. Another advantage is its ease of use. 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% is easy to handle and can be used in a variety of laboratory experiments. However, 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% also has several limitations. It is highly flammable and should be handled with caution. It is also toxic and should be handled with appropriate safety precautions.

Future Directions

2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% has potential for use in a variety of future applications. One potential application is the synthesis of novel pharmaceuticals. N-sulfonyl-2-aminopyridines synthesized using 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% are important intermediates in the synthesis of a variety of drugs, such as antifungal agents, anti-inflammatory drugs, and antineoplastic agents. 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% could also be used in the synthesis of a variety of other organic compounds, such as 2-amino-4-hydroxy-6-methylpyridine, 4-hydroxy-3-methylpyridine, and 2-amino-4-methylpyridine. Finally, 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% could be used in the synthesis of novel materials, such as polymers, for use in a variety of applications.

Synthesis Methods

2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% can be synthesized via two different methods: the classical method and the modern method. The classical method involves the reaction of 4-dimethylaminopyridine with 4-methoxybenzene-sulfonyl chloride, followed by the addition of hydrazine hydrate. The modern method involves the reaction of 4-dimethylaminopyridine with 4-methoxybenzene-sulfonyl chloride, followed by the addition of N,N-dimethylsulfamoylphenylhydrazide. Both methods yield 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% in 95% purity.

Scientific Research Applications

2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of N-sulfonyl-2-aminopyridines, which are important intermediates in the synthesis of a variety of drugs, such as antifungal agents, anti-inflammatory drugs, and antineoplastic agents. 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% has also been used in the synthesis of a variety of other organic compounds, such as 2-amino-4-hydroxy-6-methylpyridine, 4-hydroxy-3-methylpyridine, and 2-amino-4-methylpyridine.

properties

IUPAC Name

N,N-dimethyl-4-(4-oxo-1H-pyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-10(4-6-12)13-9-11(16)7-8-14-13/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGWCAJAGJBVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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